
3,4-Diethoxy-3-cyclobutene-1,2-dione
Overview
Description
3,4-Diethoxy-3-cyclobutene-1,2-dione, also known as squaric acid diethyl ester, is an organic compound with the molecular formula C8H10O4. It is a derivative of squaric acid, where the hydroxyl groups are replaced by ethoxy groups. This compound is a clear, colorless to yellow liquid and is used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethoxy-3-cyclobutene-1,2-dione can be synthesized through the esterification of squaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating squaric acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: It can undergo ethoxy substitution with amines and unsaturated organosilanes.
Hydrolysis: The compound can be hydrolyzed back to squaric acid under acidic or basic conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to replace ethoxy groups.
Unsaturated Organosilanes: React with the compound to form substituted products.
Acids/Bases: Employed in hydrolysis reactions to revert the ester to squaric acid.
Major Products
Substituted Squarates: Formed from substitution reactions.
Squaric Acid: Produced from hydrolysis reactions.
Scientific Research Applications
Polymer Chemistry
One of the key applications of 3,4-diethoxy-3-cyclobutene-1,2-dione is its use as a cross-linking agent in polymer chemistry. It has been utilized to enhance the mechanical properties of gelatin-based hydrogels, making them suitable for applications in tissue engineering and regenerative medicine. The hydrogels exhibit good swelling properties and serve as three-dimensional scaffolds for cell culture .
Application | Description |
---|---|
Cross-linking Agent | Enhances mechanical properties of hydrogels |
Scaffold for Cell Culture | Suitable for chondrocyte cell lines |
Pharmaceutical Development
The compound has garnered attention in the pharmaceutical industry for its potential as a precursor to various therapeutic agents. It is involved in the synthesis of furanones and quinones, which are important in drug design and development . Additionally, it has been explored for its role in creating contact sensitizers used to treat skin conditions like alopecia and warts .
Supramolecular Chemistry
In supramolecular chemistry, this compound acts as a building block for squaramides—molecules that have shown promise in anion recognition and transport. These compounds are being investigated for their potential applications in treating various diseases, including cancer and cystic fibrosis .
Case Study 1: Hydrogel Development
A study demonstrated the use of this compound to create cross-linked gelatin hydrogels. The resulting hydrogels were characterized by their ability to support cell growth and facilitate drug release. The research highlighted the importance of this compound in developing biocompatible materials for medical applications .
Case Study 2: Drug Synthesis
Research has shown that derivatives of this compound can be synthesized to develop new pharmaceuticals. For instance, modifications of this compound have led to compounds with enhanced biological activity against specific targets in cancer therapy .
Mechanism of Action
The mechanism of action of 3,4-diethoxy-3-cyclobutene-1,2-dione involves its reactivity towards nucleophiles. The ethoxy groups can be substituted by nucleophiles such as amines, leading to the formation of new compounds. This reactivity is due to the electron-withdrawing nature of the carbonyl groups, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups instead of ethoxy groups.
Uniqueness
3,4-Diethoxy-3-cyclobutene-1,2-dione is unique due to its specific reactivity and the ability to form derivatives with various nucleophiles. Its ethoxy groups provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
3,4-Diethoxy-3-cyclobutene-1,2-dione, also known as diethyl squarate, is a compound with notable biological activity. This article explores its biochemical properties, mechanisms of action, and applications in biological research and medicine. The compound's potential as an organocatalyst and its interactions with various biomolecules will also be discussed.
This compound has the molecular formula and is characterized by its unique cyclobutene structure. It is synthesized through methods that involve the reaction of squaric acid derivatives with alcohols under controlled conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound acts as an inhibitor for key enzymes such as glyoxylase and transketolase. The inhibition of these enzymes can alter metabolic pathways significantly .
- Cellular Effects : It influences cell signaling pathways and gene expression. Studies have shown that derivatives of this compound can interact with excitatory amino acid receptors, impacting neurotransmission and synaptic plasticity.
- Catalytic Role : As an organocatalyst, it facilitates the synthesis of complex organic molecules, including biologically relevant heterocycles . Its high acidity (pKa values of approximately 15 and 34) allows it to stabilize reaction intermediates effectively.
Enzyme Inhibition Studies
The inhibition potency of this compound has been quantified in various studies. For instance:
Enzyme | Inhibition Type | Ki Value (µM) |
---|---|---|
Glyoxylase | Uncompetitive | 5.0 |
Transketolase | Competitive | 12.0 |
These values indicate that the compound exhibits significant enzyme inhibition, which could be leveraged for therapeutic applications .
Cellular Effects
In vitro studies have demonstrated that this compound can modulate cellular processes:
- Cell Viability : At lower concentrations (up to 10 µM), it promotes cell survival in neuronal cultures.
- Toxicity : Higher concentrations (>50 µM) lead to cytotoxic effects, emphasizing the need for careful dosage optimization in experimental settings .
Case Studies
Several research studies highlight the biological significance of this compound:
- Neuroprotective Effects : A study investigated its neuroprotective properties in models of oxidative stress. The results indicated that treatment with this compound reduced neuronal cell death by modulating antioxidant enzyme activities.
- Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.
Applications in Research and Medicine
The compound's unique properties make it suitable for various applications:
- Pharmaceutical Development : It serves as a precursor for synthesizing pharmaceutical intermediates and contact sensitizers used in treating conditions like alopecia and warts.
- Organic Synthesis : Its role as an organocatalyst is pivotal in developing new synthetic methods for creating complex organic molecules relevant to medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-Diethoxy-3-cyclobutene-1,2-dione in laboratory settings?
- Answer : Two primary methods are documented:
- Ethanol-based synthesis : React squaric acid with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux, yielding ~86% .
- Triethyl orthoformate route : React squaric acid with triethyl orthoformate, achieving ~83% yield .
- Both methods require purification via recrystallization or column chromatography to isolate the product .
Q. What are the key physicochemical properties relevant to experimental handling?
- Answer :
- Molecular weight : 170.16 g/mol; Density : 1.15 g/mL at 25°C; Boiling point : 95°C at 0.1 mmHg .
- Solubility : Partially soluble in water, miscible with organic solvents (e.g., ethanol, DCM) .
- Storage : Stable at room temperature in airtight containers; avoid moisture and light .
Q. What safety precautions are necessary when handling this compound?
- Answer :
- Hazards : Skin/eye irritation (H315, H319), respiratory sensitivity (H335) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How does the substitution of ethoxy groups influence reactivity compared to methoxy analogs?
- Answer : Ethoxy groups introduce greater steric hindrance but improve solubility in non-polar solvents. Methoxy analogs (e.g., 3,4-dimethoxy derivatives) exhibit faster nucleophilic substitution due to lower steric bulk . For example, ethoxy-substituted derivatives require longer reaction times with amines but enable regioselective modifications .
Q. What analytical techniques are recommended for characterizing reaction intermediates?
- Answer :
- IR spectroscopy : Identify carbonyl stretches (1,700–1,800 cm⁻¹) and ethoxy C-O bonds .
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., ethoxy proton signals at δ 1.2–1.4 ppm) .
- HPLC/MS : Monitor reaction progress and assess purity (>98% for downstream applications) .
Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions with amines?
- Answer :
- Optimize conditions : Use polar aprotic solvents (e.g., DMF), elevate temperature (50–80°C), or add catalytic bases (e.g., triethylamine) .
- Side reactions : Competing hydrolysis can occur; ensure anhydrous conditions and use molecular sieves .
Q. What are the applications in designing enzyme inhibitors or receptor ligands?
- Answer : The compound serves as a precursor for squaramide-based ligands. For example:
- Galectin inhibitors : Conjugate with amino-functionalized glycans via diethyl squarate-mediated amidation .
- Histamine H₂ receptor ligands : Synthesize diamino derivatives through stepwise amine substitution .
Q. How to resolve contradictions in reported reaction outcomes between studies?
- Answer :
Properties
IUPAC Name |
3,4-diethoxycyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSFLZCLKYZYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200334 | |
Record name | Squaric acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-87-8 | |
Record name | Diethyl squarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5231-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squaric acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squaric acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diethoxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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